prostaglandin F1a

Description

Properties

IUPAC Name |

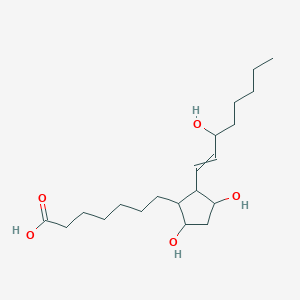

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862396 | |

| Record name | 9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of a New Class of Bioactive Lipids: The Discovery and History of Prostaglandin F1α

A comprehensive exploration into the seminal discoveries, intricate biochemistry, and physiological significance of Prostaglandin F1α (PGF1α), a foundational member of the vast prostaglandin family. This technical guide navigates the historical landscape of prostaglandin research, from early observations to the elucidation of structure and function, providing researchers, scientists, and drug development professionals with a thorough understanding of this pivotal lipid mediator.

A Serendipitous Discovery: Early Observations and the Naming of a Misnomer

The story of prostaglandins begins in the 1930s with independent observations by two groups of physiologists. In 1930, Raphael Kurzrok and Charles Lieb noted that human seminal fluid could induce both contraction and relaxation of isolated human uterine tissue.[1] A few years later, in 1935, the Swedish physiologist Ulf von Euler reported similar smooth muscle-stimulating and vasodepressor activities in extracts from sheep vesicular glands and human semen.[2][3][4] Believing the active substance originated from the prostate gland, von Euler coined the term "prostaglandin."[1] This name, now known to be a misnomer as seminal vesicles are the primary source in semen, has persisted through decades of research.

These early studies laid the groundwork for a new field of biological research, hinting at the existence of potent, locally acting signaling molecules. However, the chemical nature of these "prostaglandins" remained elusive for nearly two decades.

The Swedish Breakthrough: Isolation and Structural Elucidation of PGF1α

The pivotal work that unraveled the chemical identity of prostaglandins was spearheaded by Sune Bergström and his colleagues at the Karolinska Institute in Sweden. In the post-war years, von Euler provided Bergström with his frozen extracts of sheep vesicular glands, reigniting the investigation.

Employing sophisticated separation techniques for the time, Bergström and Jan Sjövall embarked on the arduous task of purifying the active compounds. Their persistence paid off in 1957 when they reported the isolation of two crystalline prostaglandins, which they named Prostaglandin E (PGE) and Prostaglandin F (PGF), based on their differential partitioning between ether and phosphate (fosfat in Swedish) buffer.

Further refinement of their techniques led to the landmark isolation of Prostaglandin F1α (PGF1α) in its pure crystalline form, as detailed in their 1960 publication in Acta Chemica Scandinavica. This achievement was a critical step towards understanding the fundamental structure of this new class of compounds.

The structural elucidation of PGF1α and its relatives was a monumental task that relied on a combination of classical chemical degradation and newly emerging analytical technologies. Bergström's group, in collaboration with Bengt Samuelsson, determined that prostaglandins are 20-carbon carboxylic acids containing a five-membered ring, derived from essential fatty acids. The advent of gas chromatography-mass spectrometry (GC-MS) was instrumental in confirming the structures and identifying the various prostaglandin subtypes.

Table 1: Physicochemical Properties of Prostaglandin F1α

| Property | Value |

| Molecular Formula | C20H36O5 |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid |

| CAS Number | 745-62-0 |

Experimental Protocols: The Path to Pure PGF1α

The pioneering work of Bergström and Sjövall relied on meticulous and innovative experimental procedures. While the full, detailed protocols are found within their original publications, the general workflow for the isolation of PGF1α from sheep vesicular glands can be summarized as follows.

Extraction and Initial Purification

The process began with the homogenization of frozen sheep vesicular glands. The homogenate was then subjected to a series of solvent extractions to isolate the lipid-soluble acidic compounds, including the prostaglandins. This crude extract contained a mixture of different prostaglandins and other lipids.

Counter-Current Distribution

A key technique employed by Bergström's group was counter-current distribution, a method for separating compounds with different partition coefficients between two immiscible liquid phases. This multi-step extraction process allowed for the initial separation of the more polar F-series prostaglandins from the less polar E-series.

Partition Chromatography

Following counter-current distribution, partition chromatography on silica gel or celite was used for further purification. This technique separates compounds based on their partitioning between a stationary liquid phase coated on a solid support and a mobile liquid phase. By carefully selecting the solvent systems, Bergström and Sjövall were able to resolve the individual prostaglandin compounds, ultimately leading to the crystallization of pure PGF1α.

References

An In-depth Technical Guide to the Prostaglandin F1α Synthesis Pathway in Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F1α (PGF1α), more accurately known as 6-keto-prostaglandin F1α (6-keto-PGF1α), is a stable, inactive metabolite of prostacyclin (PGI2). PGI2 is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. Due to the extremely short half-life of PGI2 (approximately 2-3 minutes in blood), 6-keto-PGF1α serves as a reliable biomarker for in vivo PGI2 production.[1][2] This technical guide provides a comprehensive overview of the PGF1α synthesis pathway in humans, focusing on the enzymatic cascade, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to researchers and drug development professionals.

The Prostaglandin F1α Synthesis Pathway

The synthesis of 6-keto-PGF1α is a multi-step process that begins with the release of arachidonic acid from the cell membrane and culminates in the non-enzymatic hydrolysis of PGI2. The pathway can be divided into three main stages:

-

Arachidonic Acid Release: The initial and rate-limiting step is the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. This is primarily catalyzed by phospholipase A2 (PLA2).

-

Conversion of Arachidonic Acid to Prostaglandin H2 (PGH2): Free arachidonic acid is then converted to PGH2 through a two-step reaction catalyzed by the bifunctional enzyme prostaglandin H synthase, more commonly known as cyclooxygenase (COX). There are two main isoforms of this enzyme, COX-1 and COX-2.

-

Formation of Prostacyclin (PGI2) and its Hydrolysis: PGH2 is subsequently isomerized to PGI2 by the enzyme prostacyclin synthase (PGIS). PGI2 is chemically unstable and rapidly undergoes non-enzymatic hydrolysis to form the stable metabolite, 6-keto-PGF1α.

Enzymatic Reactions and Mechanisms

1. Cyclooxygenase (COX) Activity:

The conversion of arachidonic acid to PGH2 by COX involves two distinct catalytic activities: a cyclooxygenase activity and a peroxidase activity.[3][4][5]

-

Cyclooxygenase Reaction: Two molecules of molecular oxygen are incorporated into arachidonic acid to form the unstable intermediate, prostaglandin G2 (PGG2).

-

Peroxidase Reaction: The 15-hydroperoxyl group of PGG2 is then reduced to a hydroxyl group, yielding PGH2.

Both COX-1 and COX-2 catalyze this reaction, but they differ in their expression patterns and physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, while COX-2 is an inducible enzyme that is upregulated during inflammation.

2. Prostacyclin Synthase (PGIS) Activity:

Prostacyclin synthase, a member of the cytochrome P450 family (CYP8A1), catalyzes the isomerization of the endoperoxide PGH2 to form PGI2. This reaction involves the rearrangement of the endoperoxide bridge to form the characteristic bicyclic structure of prostacyclin.

3. Non-Enzymatic Hydrolysis of PGI2:

PGI2 is highly unstable in aqueous solution and rapidly hydrolyzes to 6-keto-PGF1α. The half-life of PGI2 in human plasma is approximately 10.7 minutes, while in whole blood it is shorter, around 6.3 minutes. This non-enzymatic conversion is a key feature of the pathway, making 6-keto-PGF1α a reliable indicator of PGI2 synthesis.

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in the PGF1α Synthesis Pathway

| Enzyme | Substrate | Isoform | Km (µM) | Vmax (µmol/min/mg protein) | Source |

| Cyclooxygenase | Arachidonic Acid | COX-1 | ~6.0 | Not specified | |

| Cyclooxygenase | Arachidonic Acid | COX-2 | ~2.0 | Not specified | |

| Prostacyclin Synthase | PGH2 | - | 30 | 15 |

Table 2: Concentrations of 6-keto-PGF1α in Human Biological Fluids

| Fluid | Condition | Concentration (pg/mL) | Source |

| Plasma | Healthy (Supine) | 270 ± 14 | |

| Plasma | Essential Hypertension (Supine) | 203 ± 14 | |

| Plasma | Healthy | 4.7 ± 3.2 | |

| Plasma | Healthy | < 125 | |

| Plasma | Normotensive (with family history of hypertension) | 12.0 ± 1.7 | |

| Plasma | Normotensive (without family history of hypertension) | 17.7 ± 2.0 | |

| Plasma | Hypertensive (with family history of hypertension) | 10.2 ± 1.2 | |

| Plasma | Hypertensive (without family history of hypertension) | 20.5 ± 1.5 | |

| Plasma | Septic Shock (Survivors) | 30 (median, range 22-194) | |

| Plasma | Septic Shock (Non-survivors) | 229 (median, range 31-21,998) | |

| Urine | Healthy | 166 ± 61 | |

| Urine | Normal Pregnancy | 211.2 ± 33.8 (pg/mg creatinine) | |

| Urine | Pre-eclampsia | 105.3 ± 28.2 (pg/mg creatinine) | |

| Urine | Healthy Control Women | 29.9 ± 3.6 (pmol/mmol creatinine) | |

| Urine | Ovarian Cancer | 55.4 ± 10.4 (pmol/mmol creatinine) |

Signaling Pathways and Regulation

The synthesis of PGI2 is tightly regulated at multiple levels, from the expression of the key enzymes to their catalytic activity.

-

Regulation of COX Expression: COX-1 is typically constitutively expressed. In contrast, the expression of COX-2 is induced by a variety of stimuli, including inflammatory cytokines (e.g., IL-1α), growth factors, and shear stress.

-

Regulation of PGIS Expression: Prostacyclin synthase is generally considered to be a constitutively expressed enzyme.

-

Substrate Availability: The release of arachidonic acid from membrane phospholipids by PLA2 is a critical regulatory point.

The signaling pathway for PGI2 synthesis is initiated by various physiological and pathological stimuli that lead to the activation of PLA2 and the subsequent cascade of enzymatic reactions.

References

- 1. Plasma concentrations of 6-keto-prostaglandin F1 alpha, thromboxane B2 and platelet aggregation in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin F1α: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin F1α (PGF1α) is a naturally occurring eicosanoid, a class of lipid compounds derived from fatty acids in the body. It is a primary metabolite of the cyclooxygenase (COX) pathway involving dihomo-γ-linolenic acid (DGLA). While structurally similar to the more extensively studied PGF2α, PGF1α exhibits its own distinct biological activities, primarily related to smooth muscle contraction and vasodilation. This technical guide provides an in-depth overview of the structure, chemical properties, and biological signaling of PGF1α. It includes detailed tables of its physicochemical properties, comprehensive experimental protocols for its analysis, and visual diagrams of its biosynthetic and signaling pathways to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Properties

Prostaglandin F1α is a C20 carboxylic acid containing a cyclopentane ring and two hydroxyl groups on the ring, as well as a hydroxyl group and a trans double bond on the alpha and omega side chains, respectively.

Chemical Structure

The IUPAC name for Prostaglandin F1α is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl]hept-5-enoic acid. Its chemical structure is depicted below:

Physicochemical Properties

A summary of the key chemical and physical properties of Prostaglandin F1α is provided in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₆O₅ | [1][2][3][4][5] |

| Molecular Weight | 356.5 g/mol | |

| CAS Number | 745-62-0 | |

| Appearance | White to off-white solid | |

| Melting Point | 102.5 °C | |

| pKa | ~4.14 (Strongest Acidic) | |

| Solubility | ||

| in Water (PBS, pH 7.2) | 2 mg/mL | |

| in Ethanol | 50 mg/mL | |

| in DMSO | 50 mg/mL | |

| in DMF | 50 mg/mL | |

| Storage | Store at -20°C |

Biological Significance and Signaling Pathway

Prostaglandin F1α is a metabolite of dihomo-γ-linolenic acid (DGLA) via the cyclooxygenase (COX) pathway. It exerts its biological effects by interacting with the Prostaglandin F receptor (FP), a G-protein coupled receptor. Although PGF1α binds to the FP receptor with lower affinity than PGF2α, it can still elicit significant physiological responses.

Biosynthesis of Prostaglandin F1α

The biosynthesis of PGF1α begins with the conversion of DGLA to Prostaglandin H1 (PGH1) by the action of cyclooxygenase enzymes (COX-1 and COX-2). PGH1 is then reduced to PGF1α.

Prostaglandin F Receptor Signaling Pathway

Upon binding of PGF1α to the FP receptor, the receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein. This activation leads to the dissociation of the Gαq subunit, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to physiological responses such as smooth muscle contraction.

References

An In-depth Technical Guide on the Biosynthesis of Prostaglandin F1α from Dihomo-γ-Linolenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F1α (PGF1α) is a member of the 1-series prostaglandins, a class of lipid mediators derived from dihomo-γ-linolenic acid (DGLA). Unlike the 2-series prostaglandins derived from arachidonic acid (AA), which are predominantly pro-inflammatory, the 1-series prostaglandins often exhibit anti-inflammatory and other distinct biological activities. This technical guide provides a comprehensive overview of the biosynthesis of PGF1α from DGLA, focusing on the core enzymatic steps, relevant quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of lipid signaling and the development of novel therapeutics targeting these pathways.

Core Biosynthetic Pathway

The biosynthesis of PGF1α from DGLA is a two-step enzymatic process initiated by the release of DGLA from membrane phospholipids by phospholipase A2. The free DGLA is then metabolized by cyclooxygenase (COX) enzymes to form the unstable intermediate Prostaglandin H1 (PGH1). Subsequently, PGH1 is converted to PGF1α by the action of Prostaglandin F synthase.

Step 1: Conversion of Dihomo-γ-Linolenic Acid to Prostaglandin H1

The first committed step in the biosynthesis of PGF1α is the conversion of DGLA to PGH1. This reaction is catalyzed by the bifunctional enzyme Prostaglandin H synthase, which possesses both cyclooxygenase and peroxidase activities. There are two main isoforms of this enzyme:

-

Cyclooxygenase-1 (COX-1): Constitutively expressed in most tissues, responsible for housekeeping prostanoid synthesis.

-

Cyclooxygenase-2 (COX-2): Inducible by inflammatory stimuli, growth factors, and cytokines.

Both COX-1 and COX-2 can metabolize DGLA. However, studies have shown that COX-1 preferentially metabolizes arachidonic acid (AA) over DGLA, while COX-2 metabolizes both fatty acids with similar efficiencies.[1][2]

Step 2: Conversion of Prostaglandin H1 to Prostaglandin F1α

The final step in the synthesis of PGF1α is the reduction of the endoperoxide intermediate PGH1. This reaction is catalyzed by Prostaglandin F synthase, an enzyme belonging to the aldo-keto reductase (AKR) superfamily. While the conversion of PGH2 to PGF2α by these enzymes is well-documented, the direct conversion of PGH1 to PGF1α is analogous. Key enzymes implicated in this step include:

-

Aldo-keto reductase family 1 member C3 (AKR1C3): Also known as type 5 17β-hydroxysteroid dehydrogenase, this enzyme exhibits robust prostaglandin F synthase activity.

-

Aldo-keto reductase family 1 member B1 (AKR1B1): Also known as aldose reductase, this enzyme has also been shown to possess prostaglandin F synthase activity.

These enzymes catalyze the NADPH-dependent reduction of the endoperoxide bridge of PGH1 to form the 9α,11α-dihydroxy structure of PGF1α.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of PGF1α from DGLA.

Table 1: Kinetic Parameters of Cyclooxygenase (COX) Isoforms with Dihomo-γ-Linolenic Acid (DGLA) and Arachidonic Acid (AA)

| Enzyme | Substrate | Km (µM) | Vmax (relative to AA with COX-1) | Reference |

| COX-1 | DGLA | 5.2 | 0.5 | [1] |

| COX-1 | AA | 4.7 | 1.0 | [1] |

| COX-2 | DGLA | 6.3 | 0.9 | [1] |

| COX-2 | AA | 5.9 | 0.9 |

Note: Data is derived from studies on murine COX-1 and human recombinant COX-2 expressed in insect cells. Vmax values are presented relative to the maximal velocity of AA with COX-1 for comparative purposes.

Table 2: Kinetic Parameters of Prostaglandin F Synthases with Prostaglandin H Analogs

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |

| Human AKR1C3 | PGH2 | N/A | N/A | N/A | |

| Human AKR1B1 | PGH2 | N/A | N/A | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PGF1α biosynthesis.

Protocol 1: In Vitro Assay for PGF1α Synthesis from Dihomo-γ-Linolenic Acid

This protocol describes a method to measure the enzymatic conversion of DGLA to PGF1α in a controlled in vitro setting using purified recombinant enzymes.

Materials:

-

Recombinant human COX-1 or COX-2

-

Recombinant human Prostaglandin F Synthase (e.g., AKR1C3 or AKR1B1)

-

Dihomo-γ-linolenic acid (DGLA)

-

NADPH

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

-

Stop Solution (e.g., 1 M citric acid)

-

Ethyl acetate

-

Internal standard (e.g., PGF1α-d4)

-

LC-MS/MS system

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of DGLA in ethanol.

-

Dilute recombinant COX and Prostaglandin F Synthase enzymes to the desired concentration in the reaction buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, NADPH, and Prostaglandin F Synthase.

-

Add the COX enzyme to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the DGLA substrate to the reaction mixture. The final concentration of DGLA should be in the low micromolar range.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding the Stop Solution.

-

Add a known amount of the internal standard (PGF1α-d4) to each sample for quantification.

-

-

Extraction of Prostaglandins:

-

Extract the prostaglandins from the aqueous reaction mixture by adding an equal volume of ethyl acetate.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the prostaglandins.

-

Repeat the extraction step to ensure complete recovery.

-

Evaporate the pooled organic phases to dryness under a stream of nitrogen.

-

-

Quantification by LC-MS/MS:

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

-

Analyze the sample using a validated LC-MS/MS method for PGF1α quantification (see Protocol 2).

-

Protocol 2: Quantification of PGF1α by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the sensitive and specific quantification of PGF1α in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

PGF1α analytical standard

-

PGF1α-d4 internal standard

-

HPLC-grade solvents (e.g., water, acetonitrile, methanol, formic acid)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

Prepare samples as described in Protocol 1 (for in vitro assays) or use appropriate extraction methods for other biological matrices (e.g., cell culture media, plasma).

-

-

LC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Perform a gradient elution using a mobile phase system typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

Optimize the gradient to achieve good separation of PGF1α from other lipids and isomers.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect PGF1α and its internal standard.

-

Typical MRM transitions for PGF1α are m/z 355.2 -> 193.1 and for PGF1α-d4 are m/z 359.2 -> 197.1. These transitions should be optimized for the specific instrument used.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the PGF1α analytical standard.

-

Calculate the concentration of PGF1α in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

References

Role of cyclooxygenase in prostaglandin F1a production

An In-depth Technical Guide on the Core Role of Cyclooxygenase in Prostaglandin F1α Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclooxygenase (COX), existing as constitutive (COX-1) and inducible (COX-2) isoforms, is the central enzyme in the biosynthesis of prostanoids, a class of potent lipid mediators that includes prostaglandins.[1] These enzymes catalyze the conversion of polyunsaturated fatty acids into unstable intermediates, which are then converted into various prostaglandins, including Prostaglandin F1α (PGF1α). PGF1α, derived from dihomo-γ-linolenic acid (DGLA), and its more commonly studied analogue PGF2α, derived from arachidonic acid (AA), are involved in numerous physiological and pathological processes.[1][2] This guide provides a detailed examination of the biochemical pathways, regulatory mechanisms, and experimental methodologies related to the COX-mediated production of PGF1α, with a focus on the distinct roles of COX-1 and COX-2.

The Core Biosynthetic Pathway

The synthesis of prostaglandins is a multi-step enzymatic cascade initiated by the release of fatty acid precursors from the cell membrane. The specific prostaglandin series (e.g., series-1, series-2) is determined by the precursor fatty acid.

-

Series-1 Prostaglandins (including PGF1α): Synthesized from Dihomo-γ-linolenic Acid (DGLA).

-

Series-2 Prostaglandins (including PGF2α): Synthesized from Arachidonic Acid (AA).

The canonical pathway begins with the liberation of these fatty acids from the sn-2 position of membrane phospholipids by the action of phospholipase A2 (PLA2).[3][4] Once liberated, the fatty acid enters the cyclooxygenase pathway.

The Cyclooxygenase Reaction: Both COX-1 and COX-2 enzymes catalyze a two-step reaction:

-

Cyclooxygenase (Dioxygenase) Activity: The enzyme incorporates two molecules of oxygen into the fatty acid substrate (DGLA or AA) to form a labile peroxide intermediate, Prostaglandin G1 (PGG1) or Prostaglandin G2 (PGG2).

-

Peroxidase (Hydroperoxidase) Activity: The same enzyme then reduces the peroxide group of PGG1/PGG2 to a hydroxyl group, forming the key intermediate Prostaglandin H1 (PGH1) or Prostaglandin H2 (PGH2).

Downstream Synthesis: PGH1 and PGH2 are unstable and serve as the substrates for various terminal synthases that produce the different classes of prostanoids. While PGF2α is generated from PGH2 via the action of a PGF synthase (such as aldose reductase AKR1B1), PGF1α is derived from PGH1 through a similar enzymatic conversion.

Caption: Biosynthesis of series-1 and series-2 prostaglandins via the COX pathway.

Differential Roles of COX-1 and COX-2

While both COX isoforms catalyze the same reaction, their differential expression, regulation, and localization dictate their distinct biological roles.

COX-1: The Constitutive Isoform

COX-1 is constitutively expressed in most tissues and is considered the "housekeeping" enzyme. It is responsible for producing prostanoids that regulate baseline physiological processes.

-

Gastric Protection: Produces prostaglandins that protect the stomach lining.

-

Platelet Aggregation: Synthesizes thromboxane A2 in platelets, which is critical for blood clotting.

-

Renal Homeostasis: Influences renal blood flow and function.

In the context of PGF1α/PGF2α production, COX-1 activity contributes to the basal levels of these prostaglandins found in various tissues under normal physiological conditions.

COX-2: The Inducible Isoform

In most tissues, COX-2 expression is low or undetectable under basal conditions. However, its expression is rapidly and significantly upregulated in response to a variety of stimuli, including:

-

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

-

Growth Factors.

-

Mitogens.

This inducibility places COX-2 at the center of inflammatory processes and pain signaling. The elevated production of prostaglandins, including PGF2α, at sites of inflammation is primarily driven by the upregulation of COX-2.

Regulation of COX-2 Expression: Signaling Pathways

The induction of COX-2 is a tightly regulated process involving complex intracellular signaling cascades. A primary pathway implicated in inflammation is the Nuclear Factor kappa B (NF-κB) signaling pathway.

-

Stimulus: A pro-inflammatory cytokine like TNF-α binds to its cell surface receptor (e.g., TNFR1).

-

Signal Transduction: This binding initiates a cascade involving downstream kinases. This can involve protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) such as p38 MAPK and JNK1/2.

-

NF-κB Activation: The signaling cascade converges on the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation targets IκBα for ubiquitination and degradation.

-

Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific κB sites in the promoter region of the PTGS2 gene (the gene encoding COX-2), driving its transcription and leading to increased COX-2 protein synthesis.

Caption: TNF-α-mediated induction of COX-2 expression via the NF-κB pathway.

Quantitative Data on Prostanoid Production

The differential roles of COX-1 and COX-2 are evident in studies using selective inhibitors and inflammatory stimuli. The following table summarizes representative findings on prostanoid production.

| Cell/Tissue Type | Stimulus | Prostanoid Measured | Key Finding | COX Isoform Implicated | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β | PGI2, PGE2 | 54-fold increase in PGI2 and 84-fold increase in PGE2 synthesis. | COX-2 | |

| Human Enterocytes | IL-1β | PGE2, PGF2α | Production significantly decreased by both COX-1 and COX-2 inhibitors. | COX-1 & COX-2 | |

| Human Enterocytes | Calcium Ionophore | PGE2, PGF2α | Prostanoid formation uniformly inhibited by COX-2 inhibitors, but not COX-1 inhibitors. | COX-2 | |

| Rat Paw (Carrageenan-induced inflammation) | Carrageenan | Paw PGE2 | Both a selective COX-1 inhibitor (SC-560) and a selective COX-2 inhibitor (celecoxib) reduced paw PGs to equivalent levels. | COX-1 & COX-2 | |

| Rat Gastric Mucosa | Baseline | PGE2 | Production inhibited by nearly 80% with a low dose of a selective COX-1 inhibitor (SC-560). | COX-1 | |

| Human Gingival Fibroblasts | TNF-α | PGE2 | Time- and concentration-dependent increase in PGE2 release and COX-2 mRNA. | COX-2 |

Experimental Protocols

In Vitro Assay for Cyclooxygenase Activity

Several methods are available to measure COX activity and evaluate inhibitors. A common approach is to measure the initial rate of oxygen consumption.

Protocol: Polarographic Oxygen Consumption Assay

-

Enzyme Preparation: Purified recombinant COX-1 or COX-2, or microsomal fractions from cell/tissue homogenates are used as the enzyme source.

-

Heme Reconstitution: The apoenzyme is pre-incubated with a molar excess of heme (typically 2-5 µM) at 37°C for 10-15 minutes to form the active holoenzyme.

-

Assay Mixture Preparation: An oxygen electrode chamber is filled with a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing co-factors such as phenol (1 mM). The chamber is equilibrated to 37°C.

-

Inhibitor Pre-incubation (for inhibition studies): The holoenzyme is pre-incubated with the test inhibitor for a defined period (e.g., 10-60 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid (typically 10-100 µM), to the chamber, followed immediately by the enzyme-inhibitor mixture.

-

Data Acquisition: The rate of oxygen consumption is monitored polarographically using an oxygen monitor. The initial velocity of the reaction is calculated from the linear portion of the kinetic trace.

-

Analysis: The activity is expressed as nmoles of O2 consumed per minute per mg of protein. For inhibitor studies, IC50 values are calculated by plotting the percent inhibition against a range of inhibitor concentrations.

Quantification of PGF1α

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Preparation: Biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) are collected. Samples may require purification using solid-phase extraction (SPE) to remove interfering substances.

-

Assay Plate Preparation: A microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG) is used.

-

Competitive Reaction: Samples or standards are added to the wells, followed by the addition of a PGF1α-acetylcholinesterase (AChE) conjugate ("tracer") and a specific monoclonal antibody to PGF1α. The plate is incubated (e.g., overnight at 4°C) to allow for competitive binding between the PGF1α in the sample/standard and the tracer for the limited antibody binding sites.

-

Washing: The plate is washed multiple times to remove unbound reagents.

-

Development: A substrate for AChE (Ellman's Reagent) is added to each well. The enzymatic reaction produces a yellow color. The plate is incubated for a defined period (e.g., 60-90 minutes) on a shaker.

-

Reading: The absorbance is read at a specific wavelength (e.g., 412 nm) using a microplate reader.

-

Calculation: The intensity of the color is inversely proportional to the concentration of PGF1α in the sample. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of PGF1α in the samples is interpolated from this curve.

Caption: General workflow for an in vitro COX inhibition assay.

Conclusion

The cyclooxygenase enzymes, COX-1 and COX-2, are the rate-limiting catalysts in the production of PGF1α and other critical prostanoids. While COX-1 is responsible for maintaining homeostatic prostaglandin levels, COX-2 is inducibly expressed in response to inflammatory and mitogenic stimuli, making it a key driver of pathology-associated prostaglandin synthesis. Understanding the distinct roles of these isoforms, the signaling pathways that regulate their expression, and the methods to quantify their activity and products is fundamental for researchers in inflammation, pharmacology, and drug development. The targeted inhibition of COX isoforms remains a cornerstone of anti-inflammatory therapy, and continued research into these complex pathways is essential for the development of more effective and safer therapeutic agents.

References

Methodological & Application

Application Notes: Quantitative Determination of Prostaglandin F1α in Urine using a Competitive ELISA Kit

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, is a key lipid signaling molecule derived from arachidonic acid.[1] Due to its chemical instability, with a half-life of only 2-3 minutes in buffer, direct measurement of PGI2 is impractical.[1][2] Instead, its synthesis and release are assessed by quantifying its stable, non-enzymatic hydration product, 6-keto-Prostaglandin F1α (6-keto-PGF1α).[1] In urine, 6-keto-PGF1α is further metabolized to 2,3-dinor-6-keto-PGF1α.[2] The measurement of these stable metabolites in urine provides a non-invasive window into systemic and renal prostacyclin production.

This document provides a detailed protocol and application notes for the quantitative measurement of Prostaglandin F1α metabolites in urine samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Assay Principle

This assay is a competitive ELISA. The microtiter plate is pre-coated with a goat anti-mouse IgG antibody. During the assay, the sample or standard is incubated with a fixed amount of horseradish peroxidase (HRP)-conjugated 6-keto-PGF1α (the tracer) and a limited amount of mouse monoclonal antibody specific for 6-keto-PGF1α. The sample/standard (unlabeled antigen) and the tracer (labeled antigen) compete for binding to the primary antibody. The antibody-antigen complex is then captured by the antibody coated on the plate. After washing away unbound reagents, a substrate solution is added. The color development is inversely proportional to the concentration of 6-keto-PGF1α in the sample.

Materials

3.1 Materials Provided

-

Microtiter Plate (96-well)

-

6-keto-PGF1α Standard

-

Assay Buffer

-

Wash Buffer Concentrate

-

6-keto-PGF1α-HRP Conjugate (Tracer)

-

Mouse Anti-6-keto-PGF1α Antibody

-

TMB Substrate

-

Stop Solution

-

Plate Sealer

3.2 Materials Required but Not Provided

-

Deionized or distilled water

-

Precision pipettes and tips

-

Microplate reader capable of reading absorbance at 450 nm

-

Vortex mixer and microplate shaker

-

Graduated cylinders

-

For sample preparation: Centrifuge, sterile collection containers, prostaglandin synthetase inhibitors (e.g., indomethacin), and C18 Reverse Phase Extraction Columns if needed.

Experimental Protocols

Urine Sample Handling and Preparation

Proper sample collection and preparation are critical for accurate results.

-

Collection: Collect urine directly into a sterile container. The first morning void is often recommended.

-

Inhibitor Addition: To prevent the ex vivo formation of prostaglandins, add a prostaglandin synthetase inhibitor, such as indomethacin, to the urine sample at a concentration up to 10 µg/mL.

-

Centrifugation: Centrifuge the urine sample at 1,000-2,000 x g for 15 minutes at 2-8°C to remove particulate matter.

-

Storage: Assay the clarified supernatant immediately. For later use, aliquot the supernatant into clean tubes and store at -80°C to avoid repeated freeze-thaw cycles.

4.1.1 Optional Solid Phase Extraction (SPE) For samples with very low concentrations of 6-keto-PGF1α, an extraction step may be necessary to concentrate the analyte.

-

Acidify: Acidify the urine sample to a pH of ~3.5 using 2M HCl. Let it stand at 4°C for 15 minutes, then centrifuge to remove any precipitate.

-

Condition Column: Prepare a C18 reverse phase column by washing with 10 mL of ethanol followed by 10 mL of deionized water.

-

Load Sample: Apply the acidified sample to the column.

-

Wash Column: Wash the column sequentially with 10 mL of water, 10 mL of 15% ethanol, and 10 mL of hexane.

-

Elute: Elute the 6-keto-PGF1α from the column with 10 mL of ethyl acetate.

-

Dry & Reconstitute: Evaporate the ethyl acetate under a stream of nitrogen and reconstitute the residue in Assay Buffer.

Reagent Preparation

-

Wash Buffer: Dilute the Wash Buffer Concentrate (e.g., 5 mL of 20X concentrate with 95 mL of deionized water) to create the working solution.

-

Standard Dilution: Prepare a serial dilution of the 6-keto-PGF1α standard. Allow the stock standard to warm to room temperature. A typical dilution series is outlined in Table 1. Prepare fresh diluted standards for each assay; they should be used within 60 minutes of preparation.

| Tube # | Standard Diluent | Source for Dilution | Final Concentration (pg/mL) |

| 1 | 900 µL | 100 µL of 500,000 pg/mL Stock | 50,000 |

| 2 | 800 µL | 200 µL of Tube #1 | 10,000 |

| 3 | 800 µL | 200 µL of Tube #2 | 2,000 |

| 4 | 800 µL | 200 µL of Tube #3 | 400 |

| 5 | 800 µL | 200 µL of Tube #4 | 80 |

| 6 | 800 µL | 200 µL of Tube #5 | 16 |

| 7 | 800 µL | 200 µL of Tube #6 | 3.2 |

| B₀ | - | (0 pg/mL Standard) | 0 |

| Table 1: Example of 6-keto-PGF1α Standard Curve Preparation. |

Assay Procedure

Run all standards and samples in duplicate or triplicate for statistical validity.

-

Add Reagents: Pipette 100 µL of the appropriate standard or urine sample into the designated wells.

-

Add Antibody & Conjugate: Add 50 µL of the HRP Conjugate (Tracer) to each well (except the Blank). Then, add 50 µL of the mouse antibody to each well (except the Blank and Non-Specific Binding (NSB) wells).

-

Incubate: Seal the plate and incubate for 2 hours at room temperature on a plate shaker (~500 rpm).

-

Wash: Aspirate the contents of the wells. Wash the plate three times with 400 µL of diluted Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

-

Add Substrate: Add 200 µL of TMB Substrate solution to every well.

-

Incubate: Incubate the plate for 45 minutes at room temperature without shaking.

-

Stop Reaction: Add 50 µL of Stop Solution to every well. The solution will turn from blue to yellow.

-

Read Plate: Blank the plate reader against the Blank wells and read the optical density (OD) at 450 nm, preferably with wavelength correction between 570 and 590 nm.

Data Analysis

-

Calculate Average OD: Calculate the average OD for each set of replicate standards and samples. The coefficient of variation (CV) between replicates should be less than 20%.

-

Subtract Background: Subtract the average OD of the Blank wells from all other OD readings.

-

Calculate %B/B₀: The binding of the tracer is inversely proportional to the amount of unlabeled antigen. Calculate the percentage of tracer bound (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(Average OD of Standard or Sample - Average OD of NSB) / (Average OD of B₀ - Average OD of NSB)] * 100

-

Generate Standard Curve: Plot the %B/B₀ (Y-axis) versus the corresponding standard concentration (X-axis) on a semi-log scale. Use a computer program to perform a four-parameter logistic (4-PL) curve fit, which typically provides the best fit for ELISA data.

-

Determine Sample Concentration: Interpolate the %B/B₀ values of your unknown samples from the standard curve to determine their 6-keto-PGF1α concentration.

-

Apply Dilution Factor: If samples were diluted, multiply the concentration read from the standard curve by the dilution factor to obtain the final concentration in the original urine sample.

Typical Assay Performance

The performance characteristics provided below are for illustrative purposes. Users should refer to the specific kit insert for exact performance data.

| Parameter | Typical Value |

| Assay Range | 3.2 - 50,000 pg/mL |

| Sensitivity (80% B/B₀) | ~6 pg/mL |

| Sample Type | Urine, Cell Culture Supernatants |

| Incubation Time | ~3 hours |

| Cross-Reactivity | Varies by kit, typically high for 6-keto-PGF1α and low for other prostaglandins. |

| Table 2: Example of Assay Performance Characteristics. |

References

Application Note: Quantification of Prostaglandin F1α in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Prostaglandin F1α (PGF1α) in biological matrices, such as plasma and cell culture supernatants, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PGF1α is a stable, inactive metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Accurate measurement of PGF1α is crucial for assessing prostacyclin production and its role in various physiological and pathological processes.[1][2] This method utilizes a simple sample preparation procedure followed by rapid and selective LC-MS/MS analysis, providing high sensitivity and specificity for researchers, scientists, and drug development professionals.

Introduction

Prostaglandins are a group of lipid compounds derived from fatty acids that act as signaling molecules in a wide range of physiological and pathological processes, including inflammation, pain, and cardiovascular function.[3][4] Prostaglandin F1α (PGF1α) is the stable hydrolysis product of prostacyclin (PGI2).[1] Due to the short half-life of PGI2, the quantification of PGF1α serves as a reliable indicator of endogenous prostacyclin production.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of prostaglandins due to its superior selectivity, sensitivity, and specificity compared to other methods like immunoassays or GC-MS. This application note provides a detailed protocol for the extraction and quantification of PGF1α from biological samples, enabling researchers to accurately assess prostacyclin pathways in their studies.

Experimental

Materials and Reagents

-

Prostaglandin F1α standard (Cayman Chemical or equivalent)

-

Prostaglandin F1α-d4 (deuterated internal standard) (Cayman Chemical or equivalent)

-

LC-MS/MS grade water, acetonitrile, methanol, and formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) method is recommended for cleaning up and concentrating PGF1α from biological matrices.

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Acidify the biological sample (e.g., 500 µL of plasma) with 0.1% formic acid and add the internal standard (PGF1α-d4). Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elution: Elute PGF1α and the internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve PGF1α from other isomers and matrix components.

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | A linear gradient from 10% B to 95% B over 10 minutes is typically used. |

Mass Spectrometry (MS/MS) Conditions

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

| Parameter | Typical Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0-4.5 kV |

| Source Temperature | 150-400 °C |

| Desolvation Gas Flow | 600-800 L/hr |

| Collision Gas | Argon |

MRM Transitions

The following MRM transitions are typically monitored for PGF1α and its deuterated internal standard. The most intense transition is used for quantification, while the second can be used for confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PGF1α | 355.2 | 193.1 | 25 |

| 355.2 | 173.1 | 30 | |

| PGF1α-d4 | 359.2 | 197.1 | 25 |

Results and Discussion

Linearity, Limits of Detection (LOD), and Quantification (LOQ)

The method demonstrates excellent linearity over a typical calibration range of 1 pg/mL to 1000 pg/mL. The limit of detection (LOD) and limit of quantification (LOQ) for PGF1α are typically in the low pg/mL range, allowing for the sensitive detection of this analyte in biological samples.

| Parameter | Typical Value |

| Calibration Range | 1 - 1000 pg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LOD | ~1-5 pg/mL |

| LOQ | ~5-20 pg/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy of the method are typically within ±15%, meeting the requirements for bioanalytical method validation.

| Parameter | Typical Value |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Signaling Pathway and Experimental Workflow

Prostaglandin F1α Biosynthesis and Signaling

Prostacyclin (PGI2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. PGI2 is unstable and rapidly hydrolyzes to the more stable PGF1α. PGI2 exerts its biological effects by binding to the prostacyclin receptor (IP), a G-protein coupled receptor, which leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Caption: Biosynthesis of PGI2 and its signaling pathway.

LC-MS/MS Experimental Workflow

The following diagram illustrates the major steps in the quantification of PGF1α from a biological sample.

Caption: Experimental workflow for PGF1α quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of Prostaglandin F1α in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the established performance characteristics, makes this method suitable for a wide range of research and drug development applications where the assessment of prostacyclin production is critical.

References

- 1. Analysis of picomolar concentrations of 6-oxo-prostaglandin F1 alpha in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simplified assay for the quantification of 2,3-dinor-6-keto-prostaglandin F1 alpha by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Robust and Reproducible Sample Preparation for Prostaglandin F1α (PGF1α) Analysis in Tissue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin F1α (PGF1α) is a primary metabolite of the arachidonic acid cascade and a key biomolecule implicated in numerous physiological and pathological processes, including inflammation, uterine contraction, and vasoconstriction. Accurate quantification of PGF1α in tissue samples is crucial for understanding its role in disease and for the development of novel therapeutics. However, the inherent instability of eicosanoids and the complexity of the tissue matrix present significant challenges for sample preparation. This application note provides a detailed protocol for the extraction and purification of PGF1α from tissue samples, ensuring high recovery and compatibility with downstream analytical methods such as Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Principles of the Method

The protocol is centered around immediate tissue processing or rapid snap-freezing to halt enzymatic activity and prevent ex vivo prostaglandin synthesis.[1] This is followed by efficient homogenization to release intracellular analytes. A critical step is the solid-phase extraction (SPE) using a C18 reverse-phase column, which effectively separates PGF1α from interfering lipids and other matrix components.[2][3] Acidification of the sample prior to SPE is essential for the efficient retention of prostaglandins on the C18 sorbent.[3] The final elution with an organic solvent yields a purified sample ready for analysis.

Experimental Protocols

I. Materials and Reagents

-

Tissue Samples: Fresh or snap-frozen at -80°C.

-

Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4, pre-cooled to 4°C.

-

Lysis Buffer (optional, for specific applications): User-defined, based on the subcellular location of the target.[4]

-

Internal Standard (for LC-MS/MS): Deuterated PGF1α (e.g., PGF1α-d4).

-

Acidifying Solution: 2M Hydrochloric Acid (HCl) or 1% Formic Acid.

-

SPE Columns: C18 Reverse Phase Extraction Columns (e.g., 200 mg).

-

SPE Conditioning Solvents: Ethanol and deionized water.

-

SPE Wash Solvents: Deionized water, 15% Ethanol, and Hexane.

-

SPE Elution Solvent: Ethyl Acetate or Methyl Formate.

-

Reconstitution Buffer: Assay buffer (for ELISA) or appropriate solvent for LC-MS/MS.

-

General Lab Equipment: Homogenizer, centrifuge, vortex mixer, nitrogen evaporator, pH meter.

II. Tissue Homogenization

-

Preparation: All procedures should be performed on ice to minimize enzymatic degradation.

-

Weighing: Accurately weigh the frozen or fresh tissue sample.

-

Washing: Rinse the tissue with ice-cold PBS to remove any excess blood.

-

Mincing: Mince the tissue into small pieces using clean surgical scissors.

-

Homogenization: Add ice-cold homogenization buffer (typically in a 1:9 w/v ratio, e.g., 100 mg of tissue in 900 µL of buffer). Homogenize the tissue using a suitable homogenizer until a uniform consistency is achieved.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the PGF1α, and proceed to the solid-phase extraction.

III. Solid-Phase Extraction (SPE)

-

Acidification: Acidify the supernatant to a pH of approximately 3.5 by adding 2M HCl or 1% formic acid. This step is crucial for the retention of prostaglandins on the C18 column. Allow the sample to sit for 15 minutes at 4°C.

-

Column Conditioning: Prepare the C18 SPE column by washing it with 10 mL of ethanol followed by 10 mL of deionized water.

-

Sample Loading: Apply the acidified supernatant to the conditioned C18 column. A slow and steady flow rate of approximately 0.5 mL/minute is recommended.

-

Washing: Wash the column sequentially with the following to remove impurities:

-

10 mL of deionized water

-

10 mL of 15% ethanol

-

10 mL of hexane

-

-

Elution: Elute the PGF1α from the column with 10 mL of ethyl acetate or methyl formate. Collect the eluate in a clean tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of assay buffer for ELISA or an appropriate solvent for LC-MS/MS analysis. Vortex the sample thoroughly to ensure complete dissolution.

Data Presentation

Table 1: Summary of Prostaglandin Recovery Rates Using Solid-Phase Extraction

| Prostaglandin | Matrix | SPE Sorbent | Recovery Rate | Reference |

| PGE2, PGF2α, and metabolites | Urine, Plasma, Tissue Homogenate | Octadecyl-bonded silica gel (C18) | ≥90% | |

| PGI2 and 6-Keto-PGF1α | Alkaline Plasma | Reverse phase extraction columns | >95% | |

| Eicosanoids and SPMs | Tissue or Biological Fluid | C18 | >85-95% |

Mandatory Visualization

Caption: Experimental workflow for PGF1α sample preparation from tissue.

Caption: Simplified arachidonic acid cascade leading to PGF1α synthesis.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Prostaglandin F1α

AN-PGF1A-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin F1α (PGF1α) is a stable metabolite of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. The quantification of PGF1α in biological matrices is crucial for studying a variety of physiological and pathological processes, including inflammation, cardiovascular function, and renal disease. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of prostaglandins.[1] This application note provides a detailed protocol for the analysis of PGF1α using reversed-phase HPLC, including sample preparation from biological fluids and instrumental parameters.

Principle of Separation

The separation of PGF1α is typically achieved using reversed-phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18-modified silica), while the mobile phase is polar (e.g., a mixture of water, acetonitrile, and/or methanol).[1][2] PGF1α, being a relatively nonpolar molecule, interacts with the nonpolar stationary phase. By carefully controlling the composition of the mobile phase, PGF1α can be effectively separated from other components in the sample. More polar compounds will elute earlier, while more nonpolar compounds will be retained longer on the column.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating prostaglandins from complex biological samples like plasma, urine, or tissue homogenates, thereby reducing matrix effects.[3][4]

Materials:

-

C18 Reverse Phase SPE Columns (e.g., 200 mg)

-

2M Hydrochloric Acid (HCl)

-

HPLC-grade Ethanol or Methanol

-

HPLC-grade Deionized Water

-

HPLC-grade Hexane

-

HPLC-grade Ethyl Acetate

-

Nitrogen gas supply for evaporation

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Acidification: Acidify the biological sample (plasma, urine, etc.) to a pH of approximately 3.5 by adding 2M HCl. This step protonates the carboxylic acid group of the prostaglandin, making it less polar and promoting its retention on the C18 column. Allow the sample to sit at 4°C for 15 minutes.

-

Centrifugation: Centrifuge the acidified sample to pellet any precipitate.

-

SPE Column Conditioning:

-

Wash the C18 SPE column with 10 mL of ethanol/methanol.

-

Equilibrate the column with 10 mL of deionized water. Do not allow the column to go dry.

-

-

Sample Loading: Apply the supernatant from the acidified sample onto the conditioned C18 column. Use a slight positive pressure to achieve a slow, consistent flow rate (e.g., 0.5 mL/minute).

-

Column Washing (Interference Elution):

-

Wash the column with 10 mL of deionized water to remove salts and very polar impurities.

-

Wash the column with 10 mL of 15% ethanol to remove moderately polar impurities.

-

Wash the column with 10 mL of hexane to remove nonpolar impurities like lipids.

-

-

Analyte Elution: Elute the PGF1α from the column with 10 mL of ethyl acetate. Collect the eluate.

-

Solvent Evaporation and Reconstitution:

-

Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, precise volume of the HPLC mobile phase (e.g., 250 µL). Vortex thoroughly for several minutes to ensure complete dissolution. The sample is now ready for HPLC analysis.

-

Protocol 2: HPLC Analysis of Prostaglandin F1α

This protocol describes a general reversed-phase HPLC method. The exact conditions, especially the mobile phase composition and gradient, may require optimization for specific applications and instrumentation.

Materials & Equipment:

-

HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade solvents (Acetonitrile, Methanol, Water).

-

pH modifier (e.g., Trifluoroacetic acid - TFA, Formic Acid).

-

PGF1α analytical standard.

Procedure:

-

Mobile Phase Preparation:

-

Prepare the aqueous component (Mobile Phase A) and the organic component (Mobile Phase B) as specified in the methods table below. For example, Mobile Phase A could be water with 0.1% TFA, and Mobile Phase B could be acetonitrile.

-

Degas the mobile phases thoroughly using an inline degasser, sonication, or vacuum filtration to prevent bubble formation in the system.

-

-

System and Column Equilibration:

-

Install the C18 column in the column oven and set the temperature (e.g., 25°C).

-

Purge the pump with the mobile phases.

-

Equilibrate the column by running the initial mobile phase composition (e.g., 90% A, 10% B) through the system at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

-

Standard and Sample Injection:

-

Prepare a series of PGF1α standards of known concentrations in the mobile phase to create a calibration curve.

-

Inject a fixed volume (e.g., 20 µL) of the standards and the prepared samples.

-

-

Chromatographic Separation: Run the HPLC method using either an isocratic (constant mobile phase composition) or gradient (changing composition) elution. A gradient elution is often preferred for complex samples.

-

Detection: Detect the eluting PGF1α using a UV detector (e.g., at 200-210 nm) or a mass spectrometer for higher sensitivity and specificity.

-

Data Analysis:

-

Identify the PGF1α peak in the chromatograms by comparing its retention time to that of the analytical standard.

-

Quantify the amount of PGF1α in the samples by integrating the peak area and comparing it to the calibration curve generated from the standards.

-

Data Presentation

Table 1: HPLC Methods for Prostaglandin F1α Separation

| Parameter | Method 1 (Chiral Separation) | Method 2 (General RP-HPLC) | Method 3 (LC-MS/MS) |

| Column | Chiracel OJ-RH | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |

| Mobile Phase A | Water (pH adjusted to 4) | Water with 0.1% Trifluoroacetic Acid (TFA) | Water |

| Mobile Phase B | Acetonitrile / Methanol | Acetonitrile and/or Methanol | Acetonitrile |

| Composition | Isocratic: MeCN:MeOH:Water = 23:10:67 | Isocratic or Gradient (application dependent) | Linear Gradient |

| Flow Rate | Typically 0.5 - 1.2 mL/min | Typically 1.0 mL/min | Not specified, typical for UHPLC ~0.4 mL/min |

| Temperature | 25 °C | Ambient or controlled (e.g., 30 °C) | Not specified |

| Detection | UV at 200 nm | UV at 200-210 nm | Tandem Mass Spectrometry (MS/MS) |

| Sensitivity | Not specified | As low as 30 nanograms with UV detection | High (pg level) |

Table 2: Summary of Sample Preparation Techniques

| Technique | Biological Matrix | Key Steps | Pros | Cons | Reference |

| Solid-Phase Extraction (SPE) | Plasma, Urine, Amniotic Fluid, Tissue Homogenates | Acidification, C18 column conditioning, Sample loading, Washing, Elution | High recovery, Good cleanup, Can be automated | Can be time-consuming, requires specific columns | |

| Liquid-Liquid Extraction (LLE) | Plasma, Brain Tissue | Sample mixed with immiscible organic solvent, phase separation | Simple, inexpensive | Can be less selective, potential for emulsions | |

| Column Switching | Urine, Amniotic Fluid, Plasma | Online precolumn extraction followed by analytical column separation | Fully automated, reduced sample handling | Requires specialized HPLC setup |

Visualization

References

Prostaglandin F1α in Cardiovascular Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin F1α (PGF1α) is a member of the prostaglandin family of lipid compounds that are derived from arachidonic acid. While much of the research in the cardiovascular field has focused on its more potent counterpart, Prostaglandin F2α (PGF2α), PGF1α also exhibits biological activity and warrants investigation for its potential roles in cardiovascular physiology and pathophysiology. These application notes provide an overview of the current understanding of PGF1α's cardiovascular applications, supported by available quantitative data and detailed experimental protocols. It is important to note that research specifically focused on PGF1α is less extensive than that for PGF2α, and some of the proposed mechanisms are extrapolated from the broader understanding of the Prostaglandin F series.

Research Applications

The primary research applications of PGF1α in cardiovascular studies revolve around its effects on cardiac muscle and its potential, albeit less potent, role in processes such as the regulation of heart rate and myocardial contractility.

-

Investigation of Cardiac Chronotropy and Inotropy: PGF1α has been studied for its effects on heart rate (chronotropy) and the force of heart muscle contraction (inotropy). Understanding these effects can provide insights into the local regulation of cardiac function.

-

Comparative Studies with other Prostaglandins: PGF1α is often used in comparative studies with other prostaglandins, such as PGF2α and PGE1, to elucidate the specific roles and relative potencies of different prostanoids in the cardiovascular system.

-

Elucidation of Prostaglandin F Receptor Signaling: While the F prostanoid (FP) receptor is the primary target for PGF2α, studies involving PGF1α can help to further characterize the pharmacology and downstream signaling pathways of this receptor in cardiovascular tissues.

Data Presentation

The following tables summarize the quantitative data from key experimental studies on the cardiovascular effects of Prostaglandin F1α.

Table 1: Effects of Prostaglandin F1α on Isolated Rat Atria

| Parameter | Concentration | Observation |

| Right Atrial Rate | Dose-dependent | Increase |

| Left Atrial Tension Development | - | No effect |

| Right Atrial Cyclic AMP Content | 10⁻⁴ M | No change |

| Right Atrial Cyclic GMP Content | 10⁻⁴ M | No change |

Data from a study on perfused rat hearts and isolated rat atria.[1]

Table 2: Effects of Prostaglandin F1α on Langendorff Perfused Rat Hearts

| Parameter | Infusion Rate | Observation |

| Tension Development | Dose-dependent | Increase (secondary to negative chronotropic effect) |

| Cyclic Nucleotide Levels | 1 µ g/min | No change |

| Phosphorylase a Activity | 1 µ g/min | No change |

Data from a study on perfused rat hearts.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Prostaglandin F1α in cardiovascular studies.

Protocol 1: Isolated Perfused Rat Heart (Langendorff) Preparation

Objective: To assess the direct effects of PGF1α on cardiac contractility and heart rate in an ex vivo model.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)

-

Heparin (1000 U/mL)

-

Sodium pentobarbital (60 mg/mL)

-

Prostaglandin F1α stock solution

-

Langendorff perfusion apparatus

-

Pressure transducer

-

Data acquisition system

Procedure:

-

Anesthetize the rat with sodium pentobarbital (60 mg/kg, intraperitoneally).

-

Administer heparin (500 U, intravenously) to prevent coagulation.

-

Perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C, at a constant pressure of 70 mmHg.

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.

-

Allow the heart to stabilize for a 20-minute equilibration period.

-

Introduce PGF1α into the perfusion solution at the desired concentrations.

-

Record heart rate, left ventricular developed pressure (LVDP), and the rate of pressure development (+dP/dt) and relaxation (-dP/dt).

Protocol 2: Isolated Rat Atria Preparation

Objective: To investigate the specific effects of PGF1α on atrial rate and contractility.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution

-

Prostaglandin F1α stock solution

-

Organ bath with force transducer

-

Spontaneous rate recorder

-

Data acquisition system

Procedure:

-

Euthanize the rat by cervical dislocation.

-

Rapidly excise the heart and place it in Krebs-Henseleit solution.

-

Dissect the right and left atria.

-

Mount the left atrium in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂, and connect it to a force transducer to measure isometric tension.

-

Mount the spontaneously beating right atrium in a separate organ bath under similar conditions and connect it to a rate recorder.

-

Allow the atria to equilibrate for 30-60 minutes.

-

Add cumulative concentrations of PGF1α to the organ baths.

-

Record the changes in tension development in the left atrium and the spontaneous beating rate of the right atrium.

Signaling Pathways and Visualizations

Putative Signaling Pathway of Prostaglandin F1α in Cardiovascular Cells

Prostaglandin F1α is presumed to exert its effects through the F prostanoid (FP) receptor, a G-protein coupled receptor (GPCR). While the specific signaling cascade for PGF1α is not as extensively detailed as for PGF2α, the generally accepted mechanism for PGF-series prostaglandins in cardiovascular cells involves the activation of the Gq/11 protein, leading to downstream intracellular signaling events.

Caption: Putative PGF1α signaling pathway in cardiovascular cells.

Experimental Workflow for Studying PGF1α Effects

The following diagram illustrates a typical experimental workflow for investigating the cardiovascular effects of Prostaglandin F1α, from initial hypothesis to data analysis.

Caption: Experimental workflow for PGF1α cardiovascular studies.

References

Prostaglandin F1α: A Versatile Tool in Reproductive Biology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Prostaglandin F1α (PGF1α) is a member of the prostaglandin family, a group of lipid compounds with diverse hormone-like effects. While often studied in the context of its more potent counterpart, Prostaglandin F2α (PGF2α), PGF1α itself plays a significant, albeit sometimes more subtle, role in the intricate processes of female reproductive physiology. These application notes provide an overview of the utility of PGF1α as a research tool in reproductive biology, complete with detailed experimental protocols and a summary of relevant quantitative data.

Applications in Reproductive Biology

PGF1α is implicated in several key reproductive processes, making it a valuable agent for in vitro and in vivo studies. Its primary areas of application in a research context include:

-

Oocyte Maturation and Ovulation: Prostaglandins, in general, are crucial for follicular rupture and the release of a mature oocyte. Studies have shown a correlation between the concentration of prostaglandins in follicular fluid and the maturity of the oocyte-corona-cumulus complex. While PGF2α is more potent, PGF1α is also present and its role in these final stages of follicular development is an active area of investigation.

-

Corpus Luteum Function: The corpus luteum (CL) is a transient endocrine structure essential for establishing and maintaining pregnancy through the production of progesterone. Prostaglandins of the F-series are known to be luteolytic, meaning they induce the regression of the CL in the absence of pregnancy. Investigating the effects of PGF1α on luteal cell steroidogenesis and viability can provide insights into the mechanisms of luteolysis.

-

Uterine Contractility: PGF1α, like PGF2α, can stimulate myometrial contractions. This property is fundamental to processes such as menstruation and parturition. Dose-response studies using PGF1α on uterine muscle strips can help elucidate the signaling pathways involved in uterine contractility and can be used to screen for potential tocolytic or uterotonic drugs.

-

Menstrual Cycle Regulation: The levels of prostaglandins in the endometrium fluctuate throughout the menstrual cycle, playing a role in the breakdown and shedding of the uterine lining. Measuring PGF1α concentrations in endometrial tissue at different cycle phases can contribute to understanding the pathophysiology of menstrual disorders.

Quantitative Data Summary

The following tables summarize quantitative data related to the concentration and effects of PGF1α and closely related prostaglandins in various reproductive contexts. It is important to note that much of the available literature focuses on PGF2α and 6-oxo-PGF1α (a stable metabolite of prostacyclin, PGI2); data for PGF1α is less abundant. The cross-reactivity of some assays for 6-oxo-PGF1α with PGF1α should be considered when interpreting results[1].

Table 1: Prostaglandin Concentrations in Human Follicular Fluid and Relation to Oocyte Maturation

| Prostaglandin | Immature OCCC (pg/mL) | Intermediate OCCC (pg/mL) | Mature OCCC (pg/mL) |

| 6-oxo-PGF1α | 40 | 130 | 235 |

| PGF2α | 85 | 325 | 860 |

Data adapted from a study on prostanoid concentrations in follicular fluid, measured by radioimmunoassay (RIA). OCCC refers to the oocyte-corona-cumulus complex.[2]

Table 2: Prostaglandin Levels in Human Endometrium During the Menstrual Cycle

| Prostaglandin | Proliferative Phase (ng/100 mg tissue) | Luteal Phase (ng/100 mg tissue) | Menstruation (ng/100 mg tissue) |

| PGF2α | 10-25 | 65-75 | - |

| PGE2 | 10-25 | Lower than PGF2α | 52 |

Data from a study measuring prostaglandin levels by bioassay and confirmed by gas chromatography/mass spectrometry.[3][4]

Table 3: Effect of PGF2α on Progesterone Production by Human Corpora Lutea In Vitro

| Luteal Phase | hCG-Stimulated Progesterone Production | Inhibition by PGF2α (10 µg/mL) |

| Early (Days 16-19) | Stimulated | No significant inhibition |

| Mid (Days 20-22) | Stimulated | Inhibition observed |

| Late (Days 23-27) | Stimulated | Inhibition observed |

This table summarizes the inhibitory effect of PGF2α on hCG-stimulated progesterone production, indicating a potential role in luteolysis.[5]

Experimental Protocols

The following are detailed protocols for key experiments utilizing PGF1α in reproductive biology research.

Protocol 1: Quantification of PGF1α in Biological Fluids by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general framework for a competitive ELISA to measure PGF1α concentrations in samples such as plasma, follicular fluid, or cell culture supernatants. Specific details may vary depending on the commercial ELISA kit used.

Materials:

-

PGF1α ELISA Kit (containing PGF1α standard, primary antibody, HRP-conjugated secondary antibody, substrate, and wash buffers)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and tips

-

Distilled or deionized water

-

Sample collection tubes with appropriate anticoagulant (e.g., EDTA for plasma)

Sample Preparation:

-